5-Bromo-3-(difluoromethyl)isoquinoline
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Overview
Description
5-Bromo-3-(difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine or difluoromethyl groups onto the isoquinoline ring. This can be done using reagents such as trifluoromethyl iodide or difluoromethyl bromide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines, including this compound, often involve large-scale reactions using specialized equipment to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(difluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound .
Scientific Research Applications
5-Bromo-3-(difluoromethyl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)isoquinoline: Another fluorinated isoquinoline with similar properties.
5-Chloro-3-(difluoromethyl)isoquinoline: A chlorinated analog with different reactivity.
5-Bromo-3-(trifluoromethyl)isoquinoline: A compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Bromo-3-(difluoromethyl)isoquinoline is unique due to the presence of both bromine and difluoromethyl groups, which can result in distinct reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-8-3-1-2-6-5-14-9(10(12)13)4-7(6)8/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVYZAMWDHJIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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